N-[2-(3,5-dimethylpyrazolyl)ethyl]-2-thienylcarboxamide
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Description
3,5-Dimethylpyrazole is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of 3,5-dimethylpyrazole is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . The specific molecular structure of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide” is not available in the sources I found.Physical and Chemical Properties Analysis
3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . Its molar mass is 96.133 g·mol−1, and it has a density of 1.027 g/cm3 . The melting point is 107.5 °C, and the boiling point is 218 °C . The specific physical and chemical properties of “N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide” are not available in the sources I found.Mechanism of Action
Target of Action
Compounds containing3,5-dimethylpyrazole are known to interact with various biological targets
Mode of Action
Compounds containing3,5-dimethylpyrazole are known to interact with their targets in a variety of ways . For instance, they can act as ligands, binding to metal ions in a facial manner . More research is required to elucidate the specific interactions of F3230-0192 with its targets.
Biochemical Pathways
Compounds containing3,5-dimethylpyrazole have been found to participate in various biochemical reactions . For example, they can undergo condensation reactions and participate in the synthesis of various alkylpyrazines
Pharmacokinetics
It’s known that the compound is stable under conditions of active hydrogen existence and can be deblocked by heat treatment to regenerate active isocyanate groups . The deblocked temperature of F3230-0192 is lower than that of similar compounds . More research is required to fully understand the ADME properties of F3230-0192.
Result of Action
3,5-dimethylpyrazole are known to exhibit various effects. For instance, they can participate in the synthesis of various alkylpyrazines . More research is needed to understand the specific effects of F3230-0192’s action.
Action Environment
It’s known that the compound is stable under conditions of active hydrogen existence and can be deblocked by heat treatment . More research is required to understand how environmental factors influence the action of F3230-0192.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-8-10(2)15(14-9)6-5-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVKWSMIVBOYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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